![molecular formula C14H14N2OS B1443663 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350988-95-2](/img/structure/B1443663.png)
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, or 4-Et-2-FMBT, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzothiazol and has a fused five-membered ring structure. 4-Et-2-FMBT has been used in a variety of studies, including in biochemical and physiological research, as well as in lab experiments.
Scientific Research Applications
Synthesis and Physical Performance Enhancement
- Research has explored the synthesis of new 2-amino-6-ethoxybenzothiazole derivatives, including compounds with structural similarities to 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, for their potential to enhance physical work capacity in mice. Notably, derivatives containing pyridylidene or furylidene radicals have shown effectiveness in improving physical performance, suggesting good prospects for the development of drugs targeting physical enhancement (Цублова et al., 2015).
Antimicrobial and Corrosion Inhibition Properties
- A study synthesized N-(4-(substitutedbenzylidene)benzo[d]thiazol-2-amine derivatives to investigate their antibacterial activity and corrosion inhibition effects. These synthesized compounds exhibited excellent bioactivities and showed potential as corrosion inhibitors against mild steel in acidic solutions. This research highlights the multifaceted applications of benzothiazole derivatives, including those structurally related to this compound, in both medicinal chemistry and materials science (Nayak & Bhat, 2023).
Antitumor Properties
- The antitumor properties of benzothiazole derivatives, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been extensively studied. These compounds demonstrate highly selective and potent antitumor properties in vitro and in vivo, driven by mechanisms involving biotransformation by cytochrome P450 enzymes. The research into these mechanisms and the development of prodrugs to improve solubility and bioavailability underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Bradshaw et al., 2002).
properties
IUPAC Name |
4-ethyl-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3-8H,2,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBBFYADZSZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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